9H-Carbazole-9-methanol, 3-iodo-
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Overview
Description
9H-Carbazole-9-methanol, 3-iodo- is a chemical compound that belongs to the carbazole family Carbazoles are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and organic synthesis
Preparation Methods
The synthesis of 9H-Carbazole-9-methanol, 3-iodo- typically involves the iodination of 9H-carbazole. One common method includes the reaction of 9H-carbazole with iodine and an oxidizing agent such as sodium iodate in acetic acid. The reaction is carried out at elevated temperatures to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9H-Carbazole-9-methanol, 3-iodo- undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Reduction: The compound can also undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include iodine, sodium iodate, acetic acid, and potassium cyanide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Carbazole-9-methanol, 3-iodo- has several scientific research applications:
Optoelectronics: The compound is used in the development of organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-methanol, 3-iodo- involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to inhibit angiogenesis and inflammation by interacting with specific enzymes and receptors . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
9H-Carbazole-9-methanol, 3-iodo- can be compared with other similar compounds, such as:
9H-Carbazole-9-methanol: This compound lacks the iodine atom, which may affect its reactivity and applications.
3-Iodo-9H-carbazole: This compound lacks the methanol group, which may influence its solubility and chemical properties.
9-Hexyl-3-iodo-9H-carbazole: This compound has a hexyl group instead of a methanol group, which may impact its physical and chemical properties.
Properties
CAS No. |
832690-95-6 |
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Molecular Formula |
C13H10INO |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
(3-iodocarbazol-9-yl)methanol |
InChI |
InChI=1S/C13H10INO/c14-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15(13)8-16/h1-7,16H,8H2 |
InChI Key |
DXJVHKUIYAKRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)I |
Origin of Product |
United States |
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